3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole
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Overview
Description
3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole is a heterocyclic compound that features a unique combination of triazole, pyridazine, and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to incorporate the pyridazine and oxazole rings . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.
Scientific Research Applications
3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2, which are involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela.
Industrial Applications: It is explored for its use in the development of new pharmaceuticals and as a building block in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole involves the inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazole-fused heterocycles such as:
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine These compounds share structural similarities but differ in their specific biological activities and applications. The uniqueness of 3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole lies in its specific combination of functional groups and its potent kinase inhibitory activity .
Properties
Molecular Formula |
C10H8ClN5O2 |
---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
3-(6-chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8ClN5O2/c1-5-3-6(15-18-5)10-13-12-8-4-7(17-2)9(11)14-16(8)10/h3-4H,1-2H3 |
InChI Key |
UNBBSRBOCAEUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C3N2N=C(C(=C3)OC)Cl |
Origin of Product |
United States |
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